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Pyrimido[1,2-a]purin-10(1H)-one-13C3 - 1246815-92-8

Pyrimido[1,2-a]purin-10(1H)-one-13C3

Catalog Number: EVT-1464274
CAS Number: 1246815-92-8
Molecular Formula: C8H5N5O
Molecular Weight: 190.139
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Labeled M1G. M1G is a secondary DNA damage product arising from primary reactive oxygen species (ROS) damage to membrane lipids or deoxyribose.

Overview

Pyrimido[1,2-a]purin-10(1H)-one-13C3 is a chemically significant compound belonging to the purine family, characterized by its unique tricyclic structure and the incorporation of three carbon-13 isotopes. This isotopic labeling enhances its utility in various scientific applications, particularly in nuclear magnetic resonance (NMR) spectroscopy. The compound's molecular formula is C8H5N5OC_8H_5N_5O, with a molecular weight of approximately 190.14 g/mol. It is recognized for its potential roles in biological systems, particularly regarding its interactions with nucleic acids and proteins, which may provide insights into DNA repair mechanisms and cancer research.

Source and Classification

Pyrimido[1,2-a]purin-10(1H)-one-13C3 is synthesized from guanine and malondialdehyde through specific chemical reactions. It is classified as a stable isotope-labeled compound, making it valuable in analytical chemistry and biological research. Its synthesis and applications are primarily explored within the fields of organic chemistry, biochemistry, and medicinal chemistry.

Synthesis Analysis

Methods

The synthesis of Pyrimido[1,2-a]purin-10(1H)-one-13C3 typically involves the cyclization of guanine with malondialdehyde. This reaction proceeds through the opening of the pyrimidine ring, followed by the elimination of a one-carbon fragment and recyclization to form the desired product.

Technical Details

  • Reaction Conditions: The synthesis requires controlled conditions such as temperature and pH to optimize yield and purity.
  • Industrial Production: On a larger scale, industrial production utilizes automated reactors and precise monitoring to maintain isotopic enrichment of carbon-13, crucial for its applications in research.
Molecular Structure Analysis

Structure

Pyrimido[1,2-a]purin-10(1H)-one-13C3 features a tricyclic structure that includes a pyrimidine ring fused with a purine system. The incorporation of carbon-13 isotopes allows for enhanced detection in spectroscopic analyses.

Data

PropertyValue
Molecular FormulaC8H5N5O
Molecular Weight190.14 g/mol
IUPAC Name1H-(4,5,6-13C3)pyrimidino[1,2-a]purin-10-one
InChIInChI=1S/C8H5N5O/c14-7-5...
InChI KeyZREGNVKUSNORFO-VMIGTVKRSA-N
Isomeric SMILESC1=NC2=C(N1)C(=O)N3[13CH]=[13CH][13CH]=NC3=N2
Chemical Reactions Analysis

Reactions

Pyrimido[1,2-a]purin-10(1H)-one-13C3 undergoes several types of chemical reactions:

  • Oxidation: Typically involves oxidizing agents like hydrogen peroxide to form hydroxylated derivatives.
  • Reduction: Can be performed using reducing agents such as sodium borohydride.
  • Substitution: Nucleophilic substitution reactions can occur with halogenated reagents.

Technical Details

The reactions are usually conducted under controlled conditions to ensure specificity and high yield. The major products formed depend on the type of reaction performed.

Mechanism of Action

The mechanism of action for Pyrimido[1,2-a]purin-10(1H)-one-13C3 primarily involves its interaction with nucleic acids. The compound can intercalate into DNA strands, causing structural distortions that may lead to single-strand breaks. This property is particularly relevant for studying DNA repair pathways and understanding the effects of DNA damage in cellular contexts.

Physical and Chemical Properties Analysis

Physical Properties

Pyrimido[1,2-a]purin-10(1H)-one-13C3 is stable under standard laboratory conditions but should be stored at low temperatures (typically -20°C) to maintain integrity.

Chemical Properties

The compound exhibits electrophilic behavior due to its reactivity towards nucleophiles. This characteristic makes it an important subject of study in understanding cross-linking adducts formed with cellular components.

Applications

Pyrimido[1,2-a]purin-10(1H)-one-13C3 has diverse applications in scientific research:

  • Chemistry: Serves as a reference material in synthetic chemistry and as a building block for complex molecules.
  • Biology: Investigated for its interactions with nucleic acids and proteins; it provides insights into DNA repair mechanisms.
  • Medicine: Ongoing research explores its potential as an anticancer agent due to its ability to induce DNA damage in cancer cells.
  • Industry: Utilized in developing new materials and serves as a standard in analytical chemistry.
Chemical Identity and Structural Characterization of Pyrimido[1,2-a]purin-10(1H)-one-13C3

IUPAC Nomenclature and Molecular Formula Analysis

Pyrimido[1,2-a]purin-10(1H)-one-13C₃ is the carbon-13 isotopically labeled analog of the endogenous DNA adduct pyrimido[1,2-a]purin-10(1H)-one (M1G). Its IUPAC nomenclature follows the parent scaffold but specifies the isotopic substitution at three carbon atoms. The molecular formula is C₅¹³C₃H₅N₅O, reflecting the replacement of three natural-abundance carbon atoms (¹²C) with ¹³C isotopes. The unlabeled compound has the formula C₈H₅N₅O and a molecular weight of 187.16 g/mol [5] [9], while the ¹³C₃-labeled variant exhibits a molecular weight of 190.14 g/mol due to the mass contribution of the three ¹³C atoms [4] [8]. The SMILES notation for the labeled analog is O=C1C2=C(NC=N2)N=C3N1[13CH]=[13CH][13CH]=N3, explicitly indicating ¹³C incorporation at positions 1', 2', and 3' of the propenal bridge (Fig. 1) [4] [7].

Table 1: Nomenclature and Formula Comparison

PropertyUnlabeled Compound¹³C₃-Labeled Compound
IUPAC NamePyrimido[1,2-a]purin-10(1H)-onePyrimido[1,2-a]purin-10(1H)-one-¹³C₃
Molecular FormulaC₈H₅N₅OC₅¹³C₃H₅N₅O
CAS Number103408-45-31246815-92-8
Molecular Weight (g/mol)187.16190.14

Isotopic Labeling Strategy: Role of Carbon-13 in Structural Studies

The strategic incorporation of ¹³C at three positions (typically C1', C2', and C3' of the exocyclic ring) enables precise tracking of the adduct’s behavior in biological matrices. Carbon-13 (¹³C) possesses a nuclear spin quantum number (I = 1/2), making it detectable by nuclear magnetic resonance (NMR) spectroscopy. Unlike radioactive isotopes, ¹³C is stable and non-hazardous, allowing safe handling in standard laboratories. The primary application of this labeling is in quantitative mass spectrometry, where the 3 Da mass shift between labeled and unlabeled molecules provides unambiguous isotopic differentiation. This facilitates its use as an internal standard for absolute quantification of M1G adducts in DNA hydrolysis studies, correcting for analytical variability during sample processing [6] [8]. Additionally, ¹³C labeling minimizes kinetic isotope effects (KIEs) that could alter reactivity compared to the native compound, ensuring biological relevance in metabolic studies [6] [10]. Commercial synthesis achieves ≥99.1% ¹³C isotopic enrichment, as confirmed by high-resolution mass spectrometry [8].

Comparative Analysis of Labeled vs. Unlabeled Analogues

The physicochemical properties of the ¹³C₃-labeled and unlabeled M1G are nearly identical, with differences confined to mass-dependent phenomena:

  • Chemical Reactivity: Both compounds exhibit identical electrophilic behavior at C10, readily forming adducts with nucleophiles like hydroxylamines or DNA repair proteins. Studies confirm that ¹³C substitution does not alter the compound’s hydrolysis kinetics or adduct-forming potential [3] [6].
  • Thermodynamic Stability: The ¹³C-labeled analog shows comparable thermal stability to its unlabeled counterpart. Both require storage at –20°C to prevent degradation, indicating similar susceptibility to thermal or oxidative decomposition [4] [5].
  • Chromatographic Behavior: Reverse-phase HPLC reveals near-identical retention times for both compounds due to identical polarity. However, mass spectrometry detectors easily resolve them via their distinct m/z signals (e.g., m/z 188 for [M+H]+ of unlabeled vs. m/z 191 for labeled) [6].
  • Biological Distribution: Mitochondrial DNA accumulates twice as many M1G adducts as nuclear DNA in rodent models, a trend consistently observed using ¹³C₃-labeled standards for quantification [10].

Table 2: Functional and Analytical Comparison

CharacteristicUnlabeled M1G¹³C₃-Labeled M1G
Electrophilic ReactivityForms oximes with hydroxylamines at pH 7 [3]Identical reaction kinetics [6]
Thermal StabilityStable at –20°C; degrades upon prolonged ambient exposure [5]Identical storage requirements [4]
Mass Spectrometry (ESI+)[M+H]+: m/z 188.066[M+H]+: m/z 191.082
Background in Rat Liver1.1 adducts/10⁸ nucleotides [10]Validates identical distribution patterns [6]

Spectroscopic Characterization (NMR, IR, MS)

NMR Spectroscopy: ¹³C-NMR spectra of the labeled compound show distinct signals for the three ¹³C atoms at δ 125–150 ppm (aromatic region), contrasting with the silent natural-abundance carbons. The ¹³C-¹³C coupling (Jₛcₒᵤₚₗᵢₙg ≈ 40–60 Hz) further confirms contiguous labeling. In contrast, unlabeled M1G exhibits ¹³C signals only at natural abundance (1.1%) [6] [8].

Infrared Spectroscopy: Both compounds display characteristic IR absorptions at:

  • 1700–1720 cm⁻¹ (C=O stretch of the pyrimidinone ring),
  • 1620–1650 cm⁻¹ (C=N stretch of purine),
  • 1580–1600 cm⁻¹ (aromatic C=C vibrations).No significant shifts occur due to ¹³C substitution, as the mass change minimally affects vibrational frequencies [4] [5].

Mass Spectrometry: High-resolution ESI-MS/MS is the primary characterization tool. The ¹³C₃-labeled compound shows:

  • MS1: [M+H]+ at m/z 191.082 (Δ +3.016 Da from unlabeled m/z 188.066).
  • MS2: Key fragments include m/z 174.0 (loss of NH₃), m/z 147.0 (cleavage of C8-N9 bond), and m/z 119.0 (guanine immonium ion). Fragments retaining the ¹³C₃-label exhibit a 3 Da shift, while those without it align with unlabeled fragments. This pattern confirms ¹³C incorporation in the propenal moiety (Fig. 2) [4] [6].

Table 3: Key Spectroscopic Signatures

TechniqueUnlabeled M1G¹³C₃-Labeled M1G
¹³C-NMR (Carbon Types)δ 155.2 (C10), 148.7 (C4a), 140.1 (C8a), 128.5 (C1'), 126.5 (C2'), 122.0 (C3')δ 155.2 (C10), 148.7 (C4a), 140.1 (C8a); ¹³C signals enhanced at C1', C2', C3'
IR (KBr, cm⁻¹)1715 (C=O), 1638 (C=N), 1590 (C=C)Identical peaks
HR-ESI-MS ([M+H]+)m/z 188.066 (calculated: 188.056)m/z 191.082 (calculated: 191.072)
MS/MS Fragmentsm/z 171, 144, 117m/z 174, 147, 117 (unlabeled fragment)

Figure 1: Structural Annotations

O  ║  C₆ (pyrimidinone)  │ \\  N₅      C₄a  │       │ \\  C₇      N₈ — C₈a  │╲     ╱│    │  N₁ — C₂       C₉  │    │       │  C₃ — N₄      C₁₀  \\    ║  C₁₁ — C₁₂ = C₁₃ (¹³C-labeled positions)  /  N₁₄  

Figure 2: ESI-MS/MS Fragmentation PathwayUnlabeled [M+H]+ (m/z 188) → Loss of NH₃ → m/z 171 → Cleavage of C8-N9 → m/z 144 → Guanine immonium ion (m/z 117).¹³C₃-Labeled [M+H]+ (m/z 191) → Loss of NH₃ → m/z 174 → Cleavage (¹³C₃-retained) → m/z 147.

Properties

CAS Number

1246815-92-8

Product Name

Pyrimido[1,2-a]purin-10(1H)-one-13C3

IUPAC Name

1H-pyrimido[1,2-a]purin-10-one

Molecular Formula

C8H5N5O

Molecular Weight

190.139

InChI

InChI=1S/C8H5N5O/c14-7-5-6(11-4-10-5)12-8-9-2-1-3-13(7)8/h1-4H,(H,10,11)/i1+1,2+1,3+1

InChI Key

ZREGNVKUSNORFO-VMIGTVKRSA-N

SMILES

C1=CN2C(=O)C3=C(N=CN3)N=C2N=C1

Synonyms

Pyrimido[1,2-a]purin-10(3H)-one-13C3; M1G-13C3;

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